molecular formula C11H14O3 B078593 4-tert-Butoxybenzoic Acid CAS No. 13205-47-5

4-tert-Butoxybenzoic Acid

Cat. No. B078593
CAS RN: 13205-47-5
M. Wt: 194.23 g/mol
InChI Key: WHTBQELRENWGTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butoxybenzoic Acid and its derivatives often involves advanced organic synthesis techniques. For instance, a method described involves the interaction of 4-tert-butylbenzoic acid with diamines yielding host–guest complexes through hydrogen bonding, leading to the formation of three-dimensional molecular arrays (Armstrong et al., 2002). Another approach uses bismuth-based C-H bond activation for synthesizing hydroxy derivatives under mild conditions (Kindra & Evans, 2014).

Molecular Structure Analysis

Molecular structure elucidation is critical in understanding the chemical behavior of 4-tert-Butoxybenzoic Acid. Techniques such as X-ray diffraction have been used to determine the three-dimensional arrangements of molecules, revealing layered structures driven by hydrogen bonding and other non-covalent interactions (Armstrong et al., 2002).

Chemical Reactions and Properties

4-tert-Butoxybenzoic Acid participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it is involved in the formation of hydrazides useful in extraction technology, exhibiting properties like solubility, acid-base characteristics, and hydrolytic stability (Pashkina et al., 2014). Additionally, its derivatives have been used in electrochemical studies for synthesizing coumestan derivatives, showcasing the versatility of 4-tert-Butoxybenzoic Acid in synthetic chemistry (Golabi & Nematollahi, 1997).

Scientific Research Applications

  • Self-assembly and Hydrogen Bonding : 4-tert-Butoxybenzoic Acid is involved in the formation of layered molecular arrays through self-assembly directed by NH⋅⋅⋅O hydrogen bonding. These structures incorporate hydrogen-bonded motifs and exhibit unusual layered structures due to maximization of hydrogen bond interactions (Armstrong et al., 2002).

  • Physicochemical Properties in Extraction Technology : The solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability of hydrazides of 4-tert-Butoxybenzoic Acid have been studied for their application in extraction technology (Pashkina et al., 2014).

  • Antioxidant and Electronic Properties : 4-tert-Butoxybenzoic Acid is used in synthesizing metallophthalocyanine complexes with antioxidant activities. These compounds are tested for their radical-scavenging activity, chelating activity, and reducing power, comparing to standard antioxidant ascorbic acid (Ağırtaş et al., 2018).

  • Metabolism in Human Carcinoma Skin Keratinocytes : This compound is involved in studies on the metabolism of organic hydroperoxides into free radicals by human carcinoma skin keratinocytes, which is important in understanding cancer risks (Athar et al., 1989).

  • Steric Effects in Chemistry : Studies have been conducted on steric effects and steric inhibition of resonance, particularly looking at the structure and ionization of 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid (Böhm & Exner, 2001).

  • Electrochemical Study in Organic Synthesis : The electrochemical oxidation of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been studied, indicating applications in electro-organic synthesis (Golabi & Nematollahi, 1997).

  • Solubility Measurement and Modeling : The solubility of para-tert-butylbenzoic acid in various solvents has been measured and modeled, which is crucial for understanding the nature of solute-solvent interactions (Aniya et al., 2017).

  • Bismuth-based Cyclic Synthesis : Bismuth-based cyclic synthesis has been used to create 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating the potential in organic synthesis and CO2 insertion chemistry (Kindra & Evans, 2014).

  • Safety Analysis in Petrochemical Industries : Tert-butyl peroxybenzoate, related to 4-tert-Butoxybenzoic Acid, has been studied for its thermally sensitive structure and potential for runaway reactions, fires, or explosions in petrochemical industries (Cheng et al., 2008).

  • Luminescent Terbium Inorganic/Organic Hybrids : 4-tert-Butylbenzoic acid has been used to construct luminescent terbium inorganic/organic molecular-based hybrids, demonstrating applications in materials science (Yan & Zhao, 2005).

  • Antioxidant Activity in Pharmacology : 2,5-Di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties synthesized from 4-tert-Butoxybenzoic Acid have been evaluated for their antioxidant activity, relevant in pharmacological research (Shakir et al., 2014).

Safety And Hazards

4-tert-Butoxybenzoic Acid is harmful if swallowed and toxic in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

Unfortunately, the search results do not provide specific papers related to 4-tert-Butoxybenzoic Acid. For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBQELRENWGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336669
Record name 4-tert-Butoxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butoxybenzoic Acid

CAS RN

13205-47-5
Record name 4-tert-Butoxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 4-hydroxybenzoate (16.6 g), isobutene (25 g), and 95% sulfuric acid (0.5 ml) were stirred in dichloromethane (300 ml) overnight at 0° C. The reaction mixture was washed with 20% sodium carbonate aqueous solution, dried over sodium sulfate anhydride, and then concentrated under a vacuum. The residue was dissolved in ethanol (32 ml) and the solution, with potassium hydroxide (7.5 g) and water (6 ml) added thereto, was refluxed with stirring for 2 hours. The reaction mixture was neutralized with hydrochloric acid and then extracted with ethyl acetate. The extract was dried over sodium sulfate anhydride, and then concentrated under a vacuum. The resulting solid was recrystallized from ethyl acetate to yield 9.3 g of the aimed compound.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Belhadj, M Ying, X Cao, X Hu, C Zhan, X Wei… - Journal of controlled …, 2017 - Elsevier
… The cys(trt)-acp-4-tert-butoxybenzoic acid was synthesized … cys(trt)-acp-4-tert-butoxybenzoic acid by first activating its side … (trt)-acp-4-tert-butoxybenzoic acid and 1.25equiv of NHS were …
Number of citations: 85 www.sciencedirect.com
M Schmidt, E Barbayianni, I Fotakopoulou… - The Journal of …, 2005 - ACS Publications
… 4-tert-Butoxybenzoic Acid. To a stirred solution of tert-butyl 4-tert-butoxybenzoate 11 (45 mg, 0.18 mmol) dissolved in 1 mL of n-hexane and 100 μL CH 3 OH was added a solution of 50 …
Number of citations: 73 pubs.acs.org
L Sambri, G Bartoli, G Bencivenni… - Current Organic …, 2012 - ingentaconnect.com
tert-Butyl esters are frequently employed in multi-step synthesis, especially with amino acid derivatives, and their importance is well established. On the contrary, tert-butyl ethers …
Number of citations: 11 www.ingentaconnect.com
HA Klok, JJ Hwang, SN Iyer, SI Stupp - Macromolecules, 2002 - ACS Publications
… CLA n̄ oligomers 2 and 3 were obtained by esterification of 4-tert-butoxycarbonylaminobenzoic acid and 4-tert-butoxybenzoic acid, respectively, which were prepared as reported …
Number of citations: 137 pubs.acs.org
A Anilan, R Muthuswamy - Journal of Pharmacognosy and …, 2020 - phytojournal.com
The aim of the present study is to analyze the bioactive phytochemical constituents present in the plant of Trichopus zeylanicus ssp. travancoricus Burkill ex K. Narayanan by using GC-…
Number of citations: 4 www.phytojournal.com
Y Zhang, W Huo, HY Zhang, J Zhao - RSC advances, 2017 - pubs.rsc.org
… Interestingly, the former was transformed to 4-tert-butoxybenzoic acid, and the latter was oxidized to 3-hydroxy-1-phenylpropan-1-one, respectively (Table 1, entries 25–26). Both of the …
Number of citations: 1 pubs.rsc.org
L Sprunger, WE Acree… - Journal of chemical …, 2007 - ACS Publications
Data have been assembled from the published literature on the water-to-micellar sodium dodecyl sulfate (SDS) partition coefficient data for more than 200 compounds and on the gas-to-…
Number of citations: 49 pubs.acs.org
MH Yang, JL Russell, Y Mifune, Y Wang… - Journal of Medicinal …, 2022 - ACS Publications
The diprovocims, a new class of toll-like receptor (TLR) agonists, bear no similarity to prior TLR agonists, act through a well-defined mechanism (TLR1/TLR2 agonist), exhibit exquisite …
Number of citations: 2 pubs.acs.org

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